molecular formula C22H28N6O3S B3201493 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 1019105-04-4

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No. B3201493
M. Wt: 456.6 g/mol
InChI Key: UIFRWGZFYXPNLF-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from simpler compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, the yield, etc.



Physical And Chemical Properties Analysis

This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.


Safety And Hazards

This involves studying the potential hazards associated with the compound. It could include toxicity, flammability, environmental impact, etc.


Future Directions

This would involve a speculative discussion on the potential future applications or studies involving the compound.


Please note that the actual analysis would depend on the available literature and studies on the compound. If the compound is not widely studied, some of the above sections might not be applicable.


properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3S/c1-15-14-16(2)28(25-15)22-9-8-21(23-24-22)26-10-12-27(13-11-26)32(29,30)20-7-6-19(31-5)17(3)18(20)4/h6-9,14H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFRWGZFYXPNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C(=C(C=C4)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine
Reactant of Route 5
Reactant of Route 5
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine
Reactant of Route 6
Reactant of Route 6
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine

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